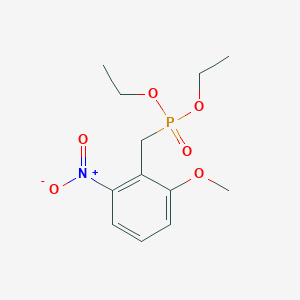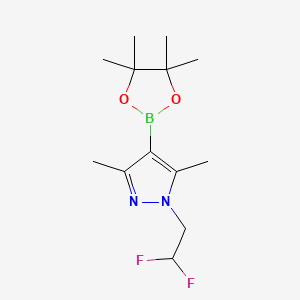
Diethyl 2-Methoxy-6-nitrobenzylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-Methoxy-6-nitrobenzylphosphonate is an organic compound that belongs to the class of phosphonates Phosphonates are characterized by the presence of a phosphorus atom bonded to an organic moiety through a carbon-phosphorus (C-P) bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-Methoxy-6-nitrobenzylphosphonate typically involves the reaction of diethyl phosphite with a suitable benzyl halide derivative. One common method is the palladium-catalyzed cross-coupling reaction between benzyl halides and H-phosphonate diesters . The reaction conditions often include the use of a palladium catalyst, such as Pd(OAc)2, and a supporting ligand like Xantphos. The reaction is carried out under mild conditions, often at room temperature, and can be completed within a short time frame.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2-Methoxy-6-nitrobenzylphosphonate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The phosphonate ester can be hydrolyzed to the corresponding phosphonic acid.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, with reagents such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Reduction of the nitro group: Formation of the corresponding amine derivative.
Substitution of the methoxy group: Formation of various substituted benzylphosphonates.
Hydrolysis of the phosphonate ester: Formation of the corresponding phosphonic acid.
Applications De Recherche Scientifique
Diethyl 2-Methoxy-6-nitrobenzylphosphonate has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly as intermediates in the synthesis of drugs.
Biological Studies: It can be used in studies involving enzyme inhibition and as a probe for understanding biochemical pathways.
Industrial Applications: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Diethyl 2-Methoxy-6-nitrobenzylphosphonate involves its interaction with specific molecular targets. For instance, the nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The phosphonate group can mimic phosphate esters, allowing the compound to act as an inhibitor of enzymes that utilize phosphate esters as substrates .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl benzylphosphonate: Similar structure but lacks the methoxy and nitro groups.
Diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate: Contains a carbamoyl group instead of the nitro group.
6-Methoxy-2(3H)-benzoxazolone: Contains a benzoxazolone ring instead of the phosphonate group.
Uniqueness
Diethyl 2-Methoxy-6-nitrobenzylphosphonate is unique due to the presence of both the methoxy and nitro groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups with the phosphonate moiety makes it a versatile compound for various applications in organic synthesis and medicinal chemistry.
Propriétés
Formule moléculaire |
C12H18NO6P |
|---|---|
Poids moléculaire |
303.25 g/mol |
Nom IUPAC |
2-(diethoxyphosphorylmethyl)-1-methoxy-3-nitrobenzene |
InChI |
InChI=1S/C12H18NO6P/c1-4-18-20(16,19-5-2)9-10-11(13(14)15)7-6-8-12(10)17-3/h6-8H,4-5,9H2,1-3H3 |
Clé InChI |
IEJCYDWNMTZCAM-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(CC1=C(C=CC=C1OC)[N+](=O)[O-])OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![trisodium;[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B13710294.png)



![7-Chloro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13710322.png)





